Fluconazole-d4
Overview
Description
Fluconazole-d4 is a deuterated analog of fluconazole, where four hydrogen atoms are replaced with deuterium. This modification enhances its utility in scientific research, particularly in the fields of analytical chemistry and environmental sciences . Fluconazole itself is a triazole antifungal agent used to treat various fungal infections, including those caused by Candida species .
Scientific Research Applications
Fluconazole-d4 is widely used as an internal standard in analytical chemistry for the quantification of fluconazole by gas chromatography or liquid chromatography-mass spectrometry . It is also employed in pharmacokinetic studies to analyze fluconazole concentrations in biological samples, such as neonatal serum . Additionally, it is used in environmental sciences to study the behavior and fate of fluconazole in various ecosystems .
Mechanism of Action
Target of Action
Fluconazole-d4, commonly known as Diflucan, is a triazole antifungal drug . Its primary target is the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, which is necessary for fungal cell wall synthesis .
Mode of Action
This compound acts as a very selective inhibitor of its target enzyme . By inhibiting lanosterol 14-α-demethylase, it disrupts the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol and an accumulation of 14-α-methyl sterols, which results in alterations in the fungal cell membrane and ultimately leads to cell death .
Biochemical Pathways
The action of this compound affects the ergosterol biosynthesis pathway . Ergosterol is a critical component of the fungal cell membrane, and its deficiency due to the action of this compound leads to changes in the membrane structure and function . This disruption can lead to increased membrane permeability and inhibition of cell growth and replication . Additionally, the accumulation of 14-α-methyl sterols can also interfere with certain enzyme activities and essential cell functions .
Pharmacokinetics
This compound displays low protein binding and is primarily cleared by renal excretion . Approximately 80% of the administered dose is measured in the urine as unchanged drug, and about 11% of the dose is excreted in the urine as metabolites . The pharmacokinetic properties of this compound are similar following administration by the intravenous or oral routes . In normal volunteers, the bioavailability of orally administered this compound is over 90% compared with intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action include prevention of neurite retraction and cell death in in vitro and in vivo models of toxicity . It exhibits efficacy against several toxic agents, including 3-nitropropionic acid, N-methyl D-aspartate, 6-hydroxydopamine, and the HIV proteins Tat and gp120 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound can be influenced by different acidic environments . The addition of certain ions, such as Mg2+ and Zn2+, can enhance the degradation rates . Furthermore, the presence of other drugs can also influence the action of this compound due to potential drug-drug interactions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fluconazole-d4, like its parent compound fluconazole, is a very selective inhibitor of fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme normally works to convert lanosterol to ergosterol, which is necessary for fungal cell wall synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of the fungal cell wall, leading to the death of the fungal cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in Schizochytrium sp., the addition of fluconazole led to an increase in total lipids by 16% without affecting cell growth . This was accompanied by remarkable changes in unsaponifiable matter (UM) and NADPH . The increase of UM could boost intracellular oxidation resistance to protect fatty acids from oxidation .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the enzyme lanosterol 14-α-demethylase . This enzyme is crucial in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, this compound prevents the synthesis of ergosterol, leading to a buildup of toxic methylated sterol precursors, disruption of the cell membrane, and ultimately, cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, in a study analyzing fluconazole in extremely small volumes of neonatal serum, it was found that the addition of fluconazole at 48 hours increased the total lipids at 96 hours by 16% without affecting cell growth .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in the treatment of fungal infections in animals, the dosage of fluconazole is typically 2.5–10 mg/kg, administered orally every 24 hours for 56–64 days .
Metabolic Pathways
This compound, like fluconazole, is involved in the inhibition of the ergosterol biosynthesis pathway . This pathway is crucial for the growth and survival of fungi, as ergosterol is a major component of the fungal cell membrane . By inhibiting the enzyme lanosterol 14-α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, disrupting the pathway and leading to the death of the fungal cell .
Transport and Distribution
It is known that fluconazole, the parent compound of this compound, is cleared primarily by renal excretion, with approximately 80% of the administered dose measured in the urine as unchanged drug .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of the enzyme lanosterol 14-α-demethylase, which is located in the endoplasmic reticulum of fungal cells . Here, it inhibits the enzyme, disrupting the synthesis of ergosterol and leading to the death of the fungal cell .
Preparation Methods
Fluconazole-d4 can be synthesized using a multi-step continuous flow synthesis method. This involves the reaction of 2-chloro-2’,4’-difluoroacetophenone with other reagents in a continuous flow system, achieving the desired product without intermediate purification . The synthesis process includes Corey-Chaykovsky epoxidation and Friedel-Crafts acylation .
Chemical Reactions Analysis
Fluconazole-d4 undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can react with acid chlorides or carboxylic acids in the presence of N,N-dicyclohexyl carbodiimide to form derivatives . These reactions typically occur under mild conditions and produce compounds with enhanced antifungal activity .
Comparison with Similar Compounds
Fluconazole-d4 is similar to other triazole antifungal agents, such as itraconazole, voriconazole, and posaconazole . its deuterated nature makes it unique, as it provides enhanced stability and allows for more precise quantification in analytical studies . Other similar compounds include ketoconazole and isavuconazole, which also inhibit the same enzyme but differ in their pharmacokinetic profiles and spectrum of activity .
Properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649144 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124197-58-5 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.